TDI-011536

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

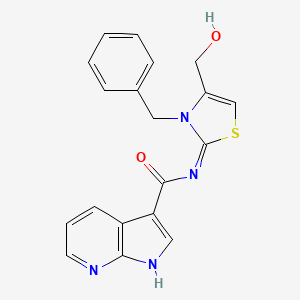

Fórmula molecular |

C19H16N4O2S |

|---|---|

Peso molecular |

364.4 g/mol |

Nombre IUPAC |

N-[3-benzyl-4-(hydroxymethyl)-1,3-thiazol-2-ylidene]-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C19H16N4O2S/c24-11-14-12-26-19(23(14)10-13-5-2-1-3-6-13)22-18(25)16-9-21-17-15(16)7-4-8-20-17/h1-9,12,24H,10-11H2,(H,20,21) |

Clave InChI |

LJNPGPUDPDQGLE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CN2C(=CSC2=NC(=O)C3=CNC4=C3C=CC=N4)CO |

Origen del producto |

United States |

Foundational & Exploratory

TDI-011536: A Technical Guide to a Potent LATS Kinase Inhibitor for Regenerative Medicine

Abstract

TDI-011536 is a potent, small-molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key regulators of the Hippo signaling pathway. By selectively targeting LATS kinases, this compound promotes the nuclear translocation and activation of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). This activity stimulates cell proliferation and has demonstrated significant potential in promoting the regeneration of post-mitotic tissues. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and degenerative disorders. The core of the Hippo pathway consists of a kinase cascade where MST1/2 kinases phosphorylate and activate LATS1/2 kinases.[1] Activated LATS1/2, in turn, phosphorylate the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation.[1][2]

This compound is a derivative of an earlier LATS inhibitor, TRULI, with significantly improved potency, stability, and drug-like properties.[3][4] It acts as an ATP-competitive inhibitor of LATS1/2, effectively blocking the phosphorylation of YAP and TAZ.[4][5] This inhibition allows YAP/TAZ to translocate to the nucleus, where they bind to TEAD family transcription factors to induce the expression of genes that promote cell proliferation and regeneration.[3][6] This mechanism of action has positioned this compound as a promising therapeutic agent for regenerative medicine, with demonstrated efficacy in promoting the proliferation of cardiomyocytes and retinal cells.[3][7]

Mechanism of Action: The Hippo Signaling Pathway

This compound's therapeutic potential stems from its precise intervention in the Hippo signaling pathway. The following diagram illustrates the canonical Hippo pathway and the point of intervention for this compound.

References

- 1. pnas.org [pnas.org]

- 2. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]

- 6. Protocol for cryoinjury model in neonatal mice for heart regeneration and repair research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

TDI-011536: A Technical Guide to the Potent Lats Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-011536 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), the terminal kinases in the Hippo signaling pathway. By inhibiting Lats kinases, this compound prevents the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This leads to the nuclear translocation of YAP/TAZ, where they associate with TEAD transcription factors to promote gene expression programs involved in cell proliferation and tissue regeneration. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] In its active state, a kinase cascade involving MST1/2 and Lats1/2 leads to the phosphorylation of YAP and TAZ.[2][3] This phosphorylation event promotes the cytoplasmic retention and subsequent degradation of YAP/TAZ, thereby preventing their nuclear entry and transcriptional activity.[4]

This compound functions as an ATP-competitive inhibitor of Lats1/2 kinases.[5] By blocking the catalytic activity of Lats1/2, this compound prevents the phosphorylation of YAP at key serine residues (e.g., S127).[6][7] This allows dephosphorylated YAP to accumulate in the nucleus, bind to TEAD transcription factors, and initiate the transcription of target genes that drive cell proliferation and regeneration.[6][8]

Quantitative Data Presentation

The efficacy of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Cell Line/System | Reference |

| Lats1 IC50 | 0.76 nM | In vitro kinase assay | [9] |

| EC50 (YAP phosphorylation) | 10 nM | Cell-based assay | [5] |

| YAP Phosphorylation Reduction | ~80% at 3 µM | Human retinal organoids | [5] |

| Proliferation of Müller Glia | Tenfold increase | Human retinal organoids | [6] |

Table 2: In Vivo Efficacy in Mice (Intraperitoneal Administration)

| Dosage | Time Point | Organ | Effect on pYAP | Reference |

| 200 mg/kg | 2 hours | Heart, Liver, Skin | Profound reduction | [6][7] |

| 200 mg/kg | 4 hours | Heart, Liver, Skin | Profound reduction | [6][7] |

| 100 mg/kg | 4 hours | Heart, Liver | Maintained reduction | [6][7] |

| 100 mg/kg | 4 hours | Skin | No significant reduction | [6][7] |

| 50 mg/kg | 4 hours | Heart, Liver, Skin | No significant reduction | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro Lats Kinase Inhibition Assay

This protocol describes a non-radioactive in vitro kinase assay to measure the inhibitory activity of this compound on Lats1 kinase using YAP as a substrate.

Materials:

-

Recombinant Lats1 kinase

-

Recombinant GST-YAP protein

-

This compound

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP

-

Anti-phospho-YAP (S127) antibody

-

Anti-GST antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add Lats1 kinase, GST-YAP substrate, and this compound (or DMSO control) to the kinase buffer.

-

Initiate the kinase reaction by adding ATP (e.g., 2 mM final concentration).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-YAP (S127) and GST overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the IC50 value of this compound.

Cellular Yap Phosphorylation Assay (Western Blot)

This protocol details the procedure for assessing the effect of this compound on YAP phosphorylation in cultured cells.

Materials:

-

HEK293A cells (or other suitable cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-YAP (S127), anti-total-YAP, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Seed HEK293A cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (or DMSO control) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples with SDS-PAGE loading buffer and denature at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate.

-

Quantify the ratio of phospho-YAP to total YAP to determine the effect of this compound.

In Vivo Mouse Studies

This protocol outlines the procedure for intraperitoneal administration of this compound to mice and subsequent tissue collection for analysis.

Materials:

-

Swiss Webster mice (or other appropriate strain)

-

This compound

-

Vehicle (e.g., 10% Kolliphor HS 15 in PBS)

-

Syringes and needles (27-30 gauge)

-

Surgical tools for dissection

-

Liquid nitrogen

-

Tubes for tissue storage

Procedure:

-

Prepare the dosing solution of this compound in the vehicle.

-

Administer this compound or vehicle to mice via intraperitoneal injection at the desired dosage (e.g., 50, 100, or 200 mg/kg).

-

At specified time points post-injection (e.g., 2 or 4 hours), euthanize the mice according to approved protocols.

-

Immediately dissect the target organs (e.g., heart, liver, skin).

-

Snap-freeze the tissues in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blot or RNA sequencing).

RNA Sequencing and Analysis

This protocol describes the general workflow for analyzing changes in gene expression in tissues from this compound-treated mice.

Materials:

-

Frozen tissue samples

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

DNase I

-

RNA quality assessment tool (e.g., Bioanalyzer)

-

RNA sequencing library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

-

Homogenize the frozen tissue samples.

-

Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

-

Assess the quality and quantity of the extracted RNA.

-

Prepare RNA sequencing libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

Perform bioinformatic analysis of the sequencing data, including quality control, read alignment to a reference genome, and differential gene expression analysis between this compound-treated and vehicle-treated groups.

-

Perform gene set enrichment analysis (GSEA) to identify pathways and biological processes affected by this compound treatment, with a focus on YAP target genes.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the Hippo-Yap signaling pathway. Its high potency and demonstrated in vivo efficacy make it a promising candidate for further development in regenerative medicine. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of Lats kinase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. bio.unipd.it [bio.unipd.it]

- 3. Frontiers | Generation and Staging of Human Retinal Organoids Based on Self-Formed Ectodermal Autonomous Multi-Zone System [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. origene.com [origene.com]

- 6. Retinal Organoids: Cultivation, Differentiation, and Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] A simple and efficient method for generating human retinal organoids | Semantic Scholar [semanticscholar.org]

- 8. A simple and efficient method for generating human retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of TDI-011536 on YAP Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TDI-011536 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. By directly targeting LATS1/2, this compound effectively prevents the phosphorylation of Yes-associated protein (YAP), a critical transcriptional co-activator. This inhibition leads to the nuclear translocation of YAP, subsequent activation of target gene expression, and promotion of cell proliferation. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathway diagrams.

Mechanism of Action: Inhibition of the Hippo Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. The core of this pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator YAP.[1][2] When the Hippo pathway is active, LATS1/2 kinases phosphorylate YAP at specific serine residues (e.g., Ser127), leading to its cytoplasmic sequestration and subsequent degradation.[2]

This compound functions as an ATP-competitive inhibitor of LATS1/2 kinases.[3] By blocking the catalytic activity of LATS1/2, this compound prevents the phosphorylation of YAP.[4][5][6] As a result, unphosphorylated YAP is free to translocate into the nucleus, where it binds to TEAD family transcription factors to induce the expression of genes that promote cell growth and proliferation.[2][7]

Quantitative Data on this compound Activity

The potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Lats kinases) | 0.76 nM | In vitro kinase assay (2 mM ATP) | [3] |

| EC50 (YAP phosphorylation) | 10 nM | Cell-based assay | [3] |

Table 1: In Vitro Potency of this compound

| Model System | Treatment | Effect on YAP Phosphorylation | Reference |

| Human Retinal Organoids | 3 µM this compound for 24 hours | ~80% reduction | [3][8][9] |

| Mouse (in vivo) | 200 mg/kg, intraperitoneal injection | Remarkable reduction in pYAP/total YAP in heart, liver, and skin | [3][5][8] |

Table 2: In Vitro and In Vivo Efficacy of this compound on YAP Phosphorylation

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound within the Hippo signaling pathway and a typical experimental workflow for assessing its effect on YAP phosphorylation.

Caption: Mechanism of this compound in the Hippo pathway.

Caption: Workflow for assessing this compound effects.

Experimental Protocols

In Vitro YAP Phosphorylation Assay

-

Cell Culture: Plate cells (e.g., HEK293A) in appropriate growth medium and culture until they reach the desired confluency.

-

Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[8]

-

Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phospho-YAP (Ser127) and total YAP. A loading control antibody (e.g., GAPDH) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Quantification: Perform densitometric analysis of the protein bands to determine the ratio of phosphorylated YAP to total YAP.

In Vivo Analysis of YAP Phosphorylation in Mice

-

Animal Handling: Acclimate mice to the experimental conditions according to institutional guidelines.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dosage (e.g., 50, 100, or 200 mg/kg).[5][8] A vehicle control group should be included.

-

Tissue Collection: At various time points post-injection (e.g., 2, 4 hours), euthanize the mice and harvest tissues of interest (e.g., heart, liver, skin).[5][8]

-

Protein Extraction: Homogenize the collected tissues in lysis buffer and extract total protein.

-

Western Blotting and Analysis: Follow the same procedure as described for the in vitro assay to determine the pYAP/total YAP ratio in the tissue lysates.

Cell Proliferation Assay (EdU Incorporation)

-

Cell Culture and Treatment: Culture cells or organoids and treat with this compound or vehicle as described above.

-

EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU), a thymidine analog, to the culture medium and incubate for a period to allow for its incorporation into the DNA of proliferating cells.[8][9]

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent-based buffer.

-

EdU Detection: Perform a click chemistry reaction to conjugate a fluorescent azide to the alkyne group of the incorporated EdU.

-

Immunofluorescence (Optional): Co-stain with antibodies against cell-type-specific markers (e.g., Sox9 for Müller glia) and a nuclear counterstain (e.g., DAPI).[8][9]

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells to determine the proliferation rate.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that acts by inhibiting LATS1/2 kinases to reduce YAP phosphorylation. This targeted mechanism of action effectively activates YAP signaling, leading to increased cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the Hippo pathway and the regenerative potential of LATS kinase inhibitors.

References

- 1. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

TDI-011536: A Technical Guide to a Potent LATS Kinase Inhibitor for Organ Regeneration Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-011536 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), the terminal kinases in the Hippo signaling pathway. By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This leads to their accumulation in the nucleus, where they promote gene expression programs associated with cell proliferation and tissue growth. This mechanism holds significant promise for therapeutic strategies aimed at regenerating organs with limited intrinsic repair capacity, such as the heart, retina, and liver. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its application in organ regeneration research.

Core Mechanism of Action: Hippo Pathway Modulation

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, acting as a brake on cell proliferation.[1][2] In this pathway, a cascade of kinases ultimately leads to the phosphorylation of YAP and TAZ by LATS1/2.[3][4] Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation.[5] this compound directly inhibits LATS1/2, thereby preventing YAP/TAZ phosphorylation.[3][6] As a result, dephosphorylated YAP/TAZ translocates to the nucleus, associates with TEAD transcription factors, and initiates the transcription of pro-proliferative and anti-apoptotic genes.[5]

Quantitative Data Presentation

The efficacy of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize key quantitative findings from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Human Retinal Organoids

| Parameter | Compound/Concentration | Result | Reference |

| YAP Phosphorylation | 10 µM TRULI (predecessor compound) | ~30% reduction in pYAP/tYAP ratio | [3][6] |

| 3 µM this compound | ~80% reduction in pYAP/tYAP ratio | [3][6] | |

| Müller Glia Proliferation | 10 µM TRULI (5-day treatment) | ~5-fold increase in EdU+ Sox9+ cells | [3][6] |

| This compound | ~10-fold increase in EdU+ Sox9+ cells | [6] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice (Intraperitoneal Administration)

| Dosage | Time Point | Organ | Effect on pYAP Levels | Reference |

| 50 mg/kg | 2 hours | Liver, Heart, Skin | Profound reduction | [3][6] |

| 4 hours | Liver, Heart, Skin | No significant reduction | [3][6] | |

| 100 mg/kg | 2 hours | Liver, Heart, Skin | Profound reduction | [3][6] |

| 4 hours | Liver, Heart | Maintained reduction | [3][6] | |

| 4 hours | Skin | No significant reduction | [3][6] | |

| 200 mg/kg | 2 hours | Liver, Heart, Skin | Profound reduction | [3][6] |

| 4 hours | Liver, Heart, Skin | Maintained reduction for over 4 hours | [3][6] |

Table 3: In Vivo Proliferative Effect in a Mouse Cardiac Cryoinjury Model

| Treatment | Duration | Outcome | Reference |

| Vehicle Control | 2-3 days | Few EdU-positive cardiomyocytes outside the lesion | [6] |

| This compound (100 mg/mL) | 2-3 days | Increased number of EdU-labeled cardiomyocytes throughout the myocardium | [6] |

Experimental Protocols

The following protocols are generalized methodologies based on published studies involving this compound and standard laboratory techniques. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Treatment of Human Retinal Organoids

This protocol describes the application of this compound to induce proliferation in Müller glia within 3D human retinal organoids.

Methodology:

-

Organoid Culture: Culture human retinal organoids derived from induced pluripotent stem cells according to established protocols.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration (e.g., 3 µM) in the culture medium. Prepare a vehicle control with an equivalent concentration of DMSO.

-

Treatment: Replace the medium in the organoid cultures with the medium containing this compound or vehicle.

-

Incubation:

-

Harvesting and Analysis:

-

Western Blot: Harvest organoids, lyse, and perform western blotting to determine the ratio of phosphorylated YAP (pYAP) to total YAP (tYAP).

-

Proliferation Assay: Harvest organoids, fix in 4% paraformaldehyde, cryosection, and perform EdU click chemistry staining followed by immunofluorescence for cell-specific markers (e.g., Sox9 for Müller glia).

-

-

Quantification: Use fluorescence microscopy to quantify the number of EdU and Sox9 double-positive cells.[6]

In Vivo Administration and Cardiac Cryoinjury Model in Mice

This protocol outlines the systemic administration of this compound in a mouse model of cardiac injury to assess cardiomyocyte proliferation.

Methodology:

-

Cryoinjury:

-

Anesthetize adult mice (e.g., 8 weeks old) using appropriate methods.

-

Perform a thoracotomy to expose the heart.

-

Create a cryolesion on the right ventricle by applying a metal probe pre-cooled in liquid nitrogen for a standardized duration.[6]

-

Suture the incision and allow the animal to recover.

-

-

Compound Administration:

-

Prepare this compound for injection. A formulation could involve dissolving the compound in DMSO and then diluting it in a vehicle like PEG300, Tween80, and water, or corn oil.

-

Administer this compound (e.g., 100 mg/mL) or vehicle control via intraperitoneal (IP) injection daily for the desired treatment period (e.g., 2-3 days).[6]

-

-

Proliferation Labeling:

-

Co-administer EdU via IP injection to label proliferating cells during the treatment window.

-

-

Tissue Collection and Analysis:

-

At the experimental endpoint (e.g., two weeks post-injury), euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.

-

Excise the hearts, postfix, and process for paraffin or frozen sectioning.

-

Perform EdU "click" chemistry staining on tissue sections.

-

Conduct immunofluorescence staining for cardiomyocyte markers (e.g., Troponin I or alpha-smooth muscle actin) and a nuclear counterstain (e.g., DAPI).[2]

-

-

Quantification:

-

Use fluorescence microscopy to acquire images of the myocardium, particularly areas adjacent to the lesion.

-

Quantify the number of EdU-positive nuclei within Troponin I-positive cells to determine the extent of cardiomyocyte proliferation.[6]

-

Summary and Future Directions

This compound is a valuable research tool for investigating the role of the Hippo-Yap pathway in organ regeneration. Its high potency and demonstrated in vivo efficacy make it a significant improvement over earlier LATS kinase inhibitors.[1][6] The quantitative data and protocols provided herein serve as a guide for researchers aiming to explore the therapeutic potential of YAP/TAZ activation in various models of tissue injury and disease. Future research should focus on optimizing delivery methods, evaluating long-term safety and efficacy, and exploring the application of this compound in a broader range of regenerative contexts. After further chemical refinement, related compounds might prove useful in protective and regenerative therapies.[1]

References

- 1. EdU-Based Assay of Cell Proliferation and Stem Cell Quiescence in Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for cryoinjury model in neonatal mice for heart regeneration and repair research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A cryoinjury model in neonatal mice for cardiac translational and regeneration research | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for cryoinjury model in neonatal mice for heart regeneration and repair research - PMC [pmc.ncbi.nlm.nih.gov]

TDI-011536: A Potent Nanomolar Inhibitor of Lats Kinases for Regenerative Medicine

For Researchers, Scientists, and Drug Development Professionals

TDI-011536 has emerged as a promising small molecule inhibitor of Large Tumor Suppressor Kinases (Lats1 and Lats2), key components of the Hippo signaling pathway. By effectively blocking this pathway at nanomolar concentrations, this compound promotes cell proliferation in tissues that are typically post-mitotic, offering significant potential for regenerative therapies. This technical guide provides an in-depth overview of the in vitro efficacy of this compound, detailing its mechanism of action, quantitative potency, and the experimental protocols used to validate its activity.

Core Mechanism of Action: Inhibition of the Hippo Signaling Pathway

This compound functions as a potent, ATP-competitive inhibitor of Lats kinases.[1] The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, acting as a brake on cell proliferation.[2] When active, the pathway culminates in the phosphorylation of the transcriptional coactivators Yap and Taz by Lats1 and Lats2.[2] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation, preventing their nuclear translocation where they would otherwise promote the expression of genes involved in cell proliferation and survival.[2]

By inhibiting Lats kinases, this compound prevents the phosphorylation of Yap.[3] This allows Yap to accumulate in the nucleus, where it can associate with transcription factors to initiate a gene expression program that drives cell division.[4] This mechanism has been demonstrated to elicit the proliferation of various cell types, including those in the heart, central nervous system, and sensory organs.[2][3]

Quantitative In Vitro Efficacy

This compound demonstrates potent inhibition of Lats kinases and subsequent cellular effects at nanomolar concentrations. The following tables summarize the key quantitative data from various in vitro studies.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.76 nM | In vitro Lats kinase assay with 2 mM ATP | [1] |

| EC50 | 10 nM | Cell-based Yap phosphorylation assay | [1] |

| EC50 | 40.8 ± 4.5 nM | Cell-based Yap phosphorylation assay (30 measurements) | [3] |

| Cell/Tissue Model | Treatment Concentration | Duration | Observed Effect | Reference |

| Human Retinal Organoids | 3 µM | 24 hours | Profound suppression of Yap phosphorylation (almost 80% reduction) | [1][2] |

| Human Retinal Organoids | 3 µM | 5 days | Tenfold increase in the number of proliferating Müller glia (EdU and Sox9 double-positive cells) | [5] |

| Retinal Pigment Epithelium (RPE) Monolayers | Not Specified | 24-96 hours | Significantly increased wound healing and cell proliferation compared to control | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to characterize the in vitro efficacy of this compound.

Cell Culture and Treatment

-

Human Retinal Organoids: Derived from human induced pluripotent stem cells, these organoids were cultured in long-term medium. For experiments, they were treated with this compound (e.g., 3 µM) or a vehicle control (DMSO) for specified durations (e.g., 24 hours for phosphorylation studies, 5 days for proliferation assays).[2][5]

-

Retinal Pigment Epithelium (RPE) Monolayers: In vitro wound healing assays were performed on RPE monolayers. Wounds were created, and the cells were then treated with this compound or a vehicle.[6]

Yap Phosphorylation Assay (Immunoblotting)

This assay quantifies the extent of Lats kinase inhibition by measuring the phosphorylation status of its direct substrate, Yap.

-

Protein Lysate Preparation: Following treatment with this compound, cells or organoids are lysed to extract total protein.[5]

-

SDS-PAGE and Western Blotting: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated Yap (pYap, typically at Ser127) and total Yap (tYap).[3]

-

Quantification: The ratio of pYap to tYap is determined to assess the degree of Yap dephosphorylation, indicating Lats kinase inhibition.[3]

Cell Proliferation Assay (EdU Incorporation)

This assay measures the rate of DNA synthesis, a hallmark of cell proliferation.

-

EdU Labeling: Cells or organoids are incubated with 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. This is done concurrently with this compound treatment.[5][6]

-

Fixation and Permeabilization: The cells are fixed and permeabilized to allow for the detection of incorporated EdU.

-

Click-iT® Reaction: A fluorescent azide is "clicked" onto the alkyne group of EdU, allowing for its visualization.

-

Immunostaining (Optional): Co-staining with cell-type-specific markers (e.g., Sox9 for Müller glia) can identify the specific cell populations that are proliferating.[5]

-

Microscopy and Quantification: The percentage of EdU-positive cells (or double-positive cells with a cell-type marker) is quantified using fluorescence microscopy.[5][6]

Wound Healing Assay

This assay assesses the ability of a cell monolayer to migrate and proliferate to close a gap.

-

Monolayer Culture: Cells are grown to confluence in a culture dish.

-

Wound Creation: A scratch or wound is made in the monolayer using a pipette tip or other sterile instrument.

-

Treatment: The cells are treated with this compound or a vehicle control.

-

Imaging: The wound area is imaged at regular time intervals (e.g., 0, 24, 48, 72, 96 hours).[6]

-

Quantification: The percentage of wound closure is calculated over time by measuring the change in the wound area.[6]

Conclusion

This compound is a highly potent small molecule inhibitor of Lats kinases with demonstrated in vitro efficacy at nanomolar concentrations. Its ability to de-repress the Hippo signaling pathway and promote the proliferation of terminally differentiated cells makes it a valuable research tool and a promising candidate for the development of regenerative therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of the Hippo pathway.

References

- 1. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

TDI-011536: A Potent LATS Kinase Inhibitor for Regenerative Medicine

An In-Depth Technical Guide on Target Genes and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TDI-011536, a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). By targeting the core of the Hippo signaling pathway, this compound promotes the activity of the transcriptional coactivators YAP and TAZ, unlocking the proliferative potential of cells and offering a promising avenue for regenerative medicine. This document details the mechanism of action, target genes, downstream physiological effects, and key experimental data related to this compound.

Core Mechanism of Action: LATS Kinase Inhibition

This compound is a small molecule designed as a potent, ATP-competitive inhibitor of LATS1 and LATS2 kinases.[1][2] These kinases are central to the Hippo signaling pathway, a critical regulator of organ size, tissue homeostasis, and cell proliferation.[3] In its active state, the Hippo pathway phosphorylates the transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[4][5][6] This phosphorylation event leads to their cytoplasmic sequestration and subsequent degradation, effectively acting as a brake on cell division.[4][5][6]

This compound directly inhibits LATS1/2, thereby preventing the phosphorylation of YAP and TAZ.[4][5] This allows YAP and TAZ to translocate to the nucleus, where they associate with DNA-binding transcription factors, primarily the TEAD family, to induce the expression of a wide array of pro-proliferative and anti-apoptotic genes.[4][7]

Signaling Pathway Diagram

Caption: Mechanism of this compound in the Hippo signaling pathway.

Target Genes and Downstream Effects

By promoting the nuclear activity of YAP, this compound stimulates the transcriptional activation of a host of downstream target genes. These genes are instrumental in promoting cell cycle progression and tissue growth. In vivo studies in mice have demonstrated the significant up-regulation of YAP target genes in the heart and liver following systemic administration of this compound.[4]

Key target genes that are upregulated include:

The downstream physiological effects of this compound are centered on its ability to induce proliferation in cells that are typically postmitotic. This has profound implications for regenerative medicine. Observed effects include:

-

Cardiac Regeneration: Promotes the proliferation of cardiomyocytes following cryolesions in adult mice.[4][5]

-

Retinal Regeneration: Fosters extensive proliferation in retinal organoids derived from human induced pluripotent stem cells and induces regeneration of the retinal pigment epithelium.[4][8]

-

Multi-Organ Effects: Systemic administration in mice suppresses YAP phosphorylation in the heart, liver, and skin, indicating broad tissue activity.[4][5]

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and cell-based assays.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.76 nM | In vitro LATS kinase assay (2 mM ATP) | [1] |

| EC50 | 10 nM | Cell-based YAP phosphorylation assay | [1] |

| In Vivo Effect | Dosage | Time Point | Organ(s) | Observation | Reference |

| pYAP Reduction | 200 mg/kg (i.p.) | 2-4 hours | Heart, Liver, Skin | Profound reduction in phosphorylated YAP (S127) | [4] |

| pYAP Reduction | 100 mg/kg (i.p.) | 4 hours | Heart, Liver | Maintained dephosphorylation of YAP | [9] |

| pYAP Reduction | 50 mg/kg (i.p.) | 4 hours | N/A | pYAP levels recovered | [4] |

| Gene Expression | 200 mg/kg (i.p.) | 4 hours | Heart, Liver | Significant enrichment of YAP target gene expression | [4][9] |

| Cell-Based Assay | Compound Conc. | Time Point | Cell Type | Observation | Reference |

| YAP Phosphorylation | 3 µM | 24 hours | Human Retinal Organoids | ~80% reduction in YAP phosphorylation | [1][4] |

| Müller Glia Proliferation | 10 µM (TRULI) | 5 days | Human Retinal Organoids | ~5-fold increase in EdU incorporation | [4] |

| Müller Glia Proliferation | Not specified | 5 days | Human Retinal Organoids | ~10-fold increase in EdU incorporation (more potent than TRULI) | [9] |

Experimental Protocols

In Vivo Administration and Tissue Collection

-

Animal Model: Adult mice.

-

Compound Formulation: this compound is prepared for intraperitoneal (i.p.) injection. For example, a stock solution in DMSO can be diluted in a vehicle such as a mixture of PEG300, Tween80, and ddH2O, or in corn oil.[10]

-

Dosing Regimen: Single i.p. injections of 50, 100, or 200 mg/kg were used to assess dose-dependent effects on YAP phosphorylation.[4] For cardiac injury studies, daily i.p. injections of 100 mg/kg were administered for two or three days.[4]

-

Tissue Harvesting: At specified time points (e.g., 2, 4, or 24 hours) post-injection, mice are euthanized, and organs such as the heart, liver, and skin are collected for analysis.[4]

Immunoblotting for YAP Phosphorylation

-

Protein Extraction: Tissues are homogenized and lysed to extract total protein.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are incubated with primary antibodies against phosphorylated YAP (pYAP, specifically at Serine 127), total YAP (tYAP), and a loading control (e.g., GAPDH).[4]

-

Detection: Following incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system. The ratio of pYAP to tYAP is quantified to determine the extent of LATS kinase inhibition.

RNA Sequencing and Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from harvested tissues (e.g., heart and liver) using standard methods.

-

Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared. High-throughput sequencing is then performed.

-

Data Analysis: The resulting sequence data is aligned to a reference genome. Differential gene expression analysis is conducted to identify genes that are significantly up- or down-regulated upon treatment with this compound compared to vehicle controls. Gene Set Enrichment Analysis (GSEA) is used to determine if known YAP target gene sets are enriched in the treated samples.[4][9]

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo analysis of this compound.

Conclusion

This compound is a highly potent and specific inhibitor of LATS1/2 kinases, offering a powerful tool for modulating the Hippo-YAP signaling pathway. Its ability to promote the nuclear localization of YAP and activate downstream pro-proliferative gene expression has been demonstrated in multiple preclinical models. The promising results in cardiac and retinal regeneration highlight its potential as a therapeutic agent for a range of conditions characterized by limited cell proliferation and tissue damage. Further research and development of this compound and related compounds may pave the way for novel regenerative therapies.

References

- 1. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. biorxiv.org [biorxiv.org]

- 10. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]

An In-depth Technical Guide to TDI-011536: A Potent LATS Kinase Inhibitor for Regenerative Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-011536 is a potent, small-molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. By interrupting this pathway, this compound promotes the nuclear translocation and activity of the transcriptional coactivator Yes-associated protein (YAP), thereby stimulating cell proliferation and tissue regeneration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its efficacy in promoting the proliferation of various cell types, including cardiomyocytes and retinal cells. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Hippo pathway modulation.

Chemical Structure and Physicochemical Properties

This compound is a derivative of a previously identified LATS kinase inhibitor, TRULI, with improved potency, aqueous solubility, and metabolic stability[1][2]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₆N₄O₂S | [3] |

| Molecular Weight | 364.42 g/mol | [3] |

| CAS Number | 2687970-96-1 | [4] |

| Appearance | Solid | [4] |

Mechanism of Action: The Hippo-YAP Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. When the pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional coactivator YAP. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation. This compound is an ATP-competitive inhibitor of LATS1 and LATS2 kinases[4]. By inhibiting LATS kinase activity, this compound prevents the phosphorylation of YAP, allowing it to translocate to the nucleus. In the nucleus, YAP binds to TEAD transcription factors, initiating a gene expression program that promotes cell proliferation and inhibits apoptosis.

Caption: The Hippo-YAP signaling pathway and the mechanism of action of this compound.

Biological Activity and Efficacy

This compound has demonstrated potent inhibitory activity against LATS kinases in biochemical assays and robust cellular activity in preventing YAP phosphorylation. Its efficacy has been evaluated in various in vitro and in vivo models, highlighting its potential for promoting tissue regeneration.

In Vitro Efficacy

| Assay | Result | Reference |

| LATS1 Kinase Inhibition (IC₅₀) | 0.76 nM (at 2 mM ATP) | [3][4] |

| Cellular YAP Phosphorylation (EC₅₀) | 10 nM (in HEK293 cells) | [4] |

| YAP Phosphorylation in Human Retinal Organoids | ~80% reduction at 3 µM (24h) | [1][2] |

| Müller Glia Proliferation in Human Retinal Organoids | Tenfold increase in EdU⁺/Sox9⁺ cells | [1][2] |

| RPE Monolayer Wound Healing (96 hours) | 88.8 ± 7.13% closure (vs. 71.1 ± 14.2% control) | [5] |

In Vivo Efficacy

The in vivo activity of this compound has been primarily assessed in mice, demonstrating its ability to suppress YAP phosphorylation in multiple organs and promote cardiomyocyte proliferation following injury.

| Species | Dosage (i.p.) | Organ(s) | Effect on pYAP/tYAP Ratio (vs. Control) | Duration of Effect | Reference |

| Mouse | 50 mg/kg | Liver, Heart, Skin | Significant reduction at 2 hours | Recovers by 4 hours | [1][6] |

| Mouse | 100 mg/kg | Liver, Heart | Sustained reduction at 4 hours | Recovers in skin by 4 hours | [1][6] |

| Mouse | 200 mg/kg | Liver, Heart, Skin | Sustained reduction at 4 hours | > 4 hours | [1][6] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

LATS Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on LATS kinase activity.

Caption: Workflow for the in vitro LATS kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing a recombinant LATS1 or LATS2 enzyme, a suitable substrate (e.g., a synthetic peptide corresponding to the LATS phosphorylation site on YAP), and other necessary cofactors.

-

Kinase Reaction: In a microplate, combine the LATS enzyme, the substrate, and the serially diluted this compound or vehicle control.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP to a final concentration of 2 mM. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction by adding a kinase inhibitor or a chelating agent. The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or by measuring the incorporation of ³²P-ATP.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular YAP Phosphorylation Assay

This cell-based assay determines the ability of this compound to inhibit YAP phosphorylation in a cellular context.

Caption: Workflow for the cellular YAP phosphorylation assay.

Methodology:

-

Cell Culture: Seed HEK293A cells in a multi-well plate and culture until they reach a desired confluency.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with primary antibodies specific for phosphorylated YAP (pYAP, typically at Ser127) and total YAP (tYAP). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

-

Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and calculate the ratio of pYAP to tYAP for each treatment condition. Determine the EC₅₀ value by plotting the pYAP/tYAP ratio against the concentration of this compound.

Human Retinal Organoid Proliferation Assay

This assay assesses the pro-proliferative effect of this compound on Müller glia within human retinal organoids.

Methodology:

-

Organoid Culture and Treatment: Culture human induced pluripotent stem cell (hiPSC)-derived retinal organoids. Treat the organoids with this compound (e.g., 3 µM) or vehicle control for a period of 5 days.

-

EdU Labeling: During the treatment period, add the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium to label proliferating cells.

-

Fixation and Sectioning: Fix the retinal organoids in 4% paraformaldehyde, cryoprotect in sucrose, and embed in an optimal cutting temperature (OCT) compound. Prepare cryosections of the organoids.

-

Immunofluorescence Staining: Perform immunofluorescence staining on the sections. Use an antibody against Sox9 to identify Müller glia. Detect EdU incorporation using a Click-iT™ EdU assay kit. Counterstain with a nuclear dye (e.g., DAPI).

-

Imaging and Quantification: Acquire images of the stained sections using a fluorescence microscope. Quantify the number of Sox9-positive cells that are also EdU-positive to determine the proliferation rate of Müller glia.

In Vivo Mouse Model of Cardiac Injury and Regeneration

This in vivo model evaluates the ability of this compound to promote cardiomyocyte proliferation following cardiac injury.

Methodology:

-

Animal Model: Use adult male mice (e.g., 8-week-old).

-

Cardiac Cryolesion: Anesthetize the mice and perform a thoracotomy to expose the heart. Create a small cryolesion on the right ventricle using a metal probe cooled in liquid nitrogen.

-

Compound Administration: Administer this compound (e.g., 100 mg/kg) or vehicle (10% Kolliphor HS 15) via intraperitoneal (i.p.) injection for two or three consecutive days.

-

EdU Labeling: Co-administer EdU with the compound to label proliferating cells.

-

Tissue Collection and Processing: Euthanize the mice at a specified time point after the injury and treatment. Perfuse the hearts with PBS and fix them in 4% paraformaldehyde. Process the hearts for paraffin embedding or cryosectioning.

-

Immunohistochemistry: Perform immunohistochemistry on the heart sections. Use antibodies against cardiomyocyte markers (e.g., troponin I) and detect EdU incorporation.

-

Data Analysis: Quantify the number of EdU-positive cardiomyocytes in the peri-infarct region to assess the extent of cardiomyocyte proliferation.

Summary and Future Directions

This compound is a promising LATS kinase inhibitor with potent in vitro and in vivo activity. Its ability to promote the proliferation of otherwise postmitotic cells, such as cardiomyocytes and Müller glia, underscores its potential as a therapeutic agent for regenerative medicine. Further studies are warranted to optimize its drug-like properties, evaluate its efficacy in other models of tissue injury, and elucidate its long-term safety profile. The detailed protocols provided in this guide should facilitate further research into the biological effects and therapeutic applications of this compound and other modulators of the Hippo-YAP signaling pathway.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A Semiautomated, Phenotypic, In Vitro Scratch Assay for Assessing Retinal Pigment Epithelial Cell Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - Huggins Lab [huggins-lab.com]

TDI-011536: A Technical Guide to an ATP-Competitive Lats Kinase Inhibitor for Regenerative Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-011536 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), key components of the Hippo signaling pathway. By competitively binding to the ATP-binding pocket of Lats kinases, this compound effectively blocks the phosphorylation of the downstream effector Yes-associated protein (Yap), a critical regulator of cell proliferation and organ size. This inhibition leads to the nuclear translocation of dephosphorylated Yap, where it acts as a transcriptional co-activator to promote cell division. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed protocols for key experimental assays.

Introduction

The Hippo signaling pathway is a crucial regulator of tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. The core of the Hippo pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator Yap. Lats1 and Lats2 are the terminal kinases in this cascade, directly phosphorylating Yap at serine 127, leading to its cytoplasmic sequestration and degradation.

This compound has emerged as a powerful research tool and potential therapeutic agent due to its high potency and specificity as a Lats kinase inhibitor.[1][2][3] By inhibiting Lats, this compound effectively reactivates Yap signaling, thereby promoting the proliferation of various cell types. This property has garnered significant interest in the field of regenerative medicine, with studies demonstrating its efficacy in promoting the proliferation of Müller glia in retinal organoids and cardiomyocytes.[4][5]

Mechanism of Action: ATP-Competitive Inhibition of Lats Kinases

This compound functions as an ATP-competitive inhibitor of Lats kinases.[1][3] This means that it directly competes with adenosine triphosphate (ATP) for binding to the catalytic site of the Lats1 and Lats2 enzymes. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to the Yap protein, thereby inhibiting its phosphorylation.

The consequence of this inhibition is the accumulation of dephosphorylated, active Yap in the nucleus. Nuclear Yap then associates with TEA domain (TEAD) transcription factors to initiate the transcription of genes that promote cell cycle progression and proliferation.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published literature.

| Parameter | Value | Conditions | Reference |

| IC50 (Lats kinases) | 0.76 nM | 2 mM ATP, in vitro assay | [1][3] |

| EC50 (Yap phosphorylation) | 10 nM | Cell-based assay | [1][3] |

Table 1: In Vitro and Cellular Potency of this compound

| Tissue | Treatment | Effect | Reference |

| Human Retinal Organoids | 3 µM this compound, 24h | ~80% reduction in Yap phosphorylation | [1] |

| Mouse Heart, Liver, Skin | 200 mg/kg this compound (i.p.) | Remarkable reduction in pYap relative to total Yap | [1] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

In Vitro Lats Kinase Assay (ATP-Competition)

This assay determines the IC50 of this compound for Lats kinase activity in a controlled in vitro environment.

Materials:

-

Recombinant human Lats1 or Lats2 kinase

-

GST-YAP protein (as substrate)

-

This compound

-

ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Anti-phospho-Yap (Ser127) antibody

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add recombinant Lats kinase, GST-YAP substrate, and this compound at various concentrations to the kinase buffer.

-

Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 2 mM to mimic physiological conditions).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-phospho-Yap (Ser127) antibody.

-

Detect the signal using a chemiluminescent substrate and an appropriate imaging system.

-

Quantify the band intensities and calculate the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-Yap (Ser127) in Cultured Cells

This protocol is used to assess the effect of this compound on Yap phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293T, retinal organoids)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Yap (Ser127) and anti-total-Yap

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Yap (Ser127) and total Yap overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the phospho-Yap signal to the total Yap signal.

EdU Cell Proliferation Assay in Retinal Organoids

This assay measures the incorporation of the thymidine analog EdU into newly synthesized DNA, indicating cell proliferation.

Materials:

-

Human retinal organoids

-

This compound

-

5-ethynyl-2'-deoxyuridine (EdU)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT™ EdU reaction cocktail (containing a fluorescent azide)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Culture human retinal organoids according to established protocols.

-

Treat the organoids with this compound or vehicle for the desired duration (e.g., 5 days).[4]

-

During the treatment period, add EdU to the culture medium at a final concentration of 10 µM.

-

After treatment, fix the organoids in 4% paraformaldehyde.

-

Permeabilize the organoids with permeabilization buffer.

-

Perform the Click-iT™ reaction by incubating the organoids with the reaction cocktail to fluorescently label the incorporated EdU.

-

Counterstain the nuclei with DAPI.

-

Mount the organoids on slides and image using a fluorescence microscope.

-

Quantify the percentage of EdU-positive cells within the organoid.

Conclusion

This compound is a valuable pharmacological tool for studying the Hippo-Yap signaling pathway and holds promise for applications in regenerative medicine. Its potent and selective ATP-competitive inhibition of Lats kinases provides a robust mechanism for activating Yap-dependent cell proliferation. The experimental protocols detailed in this guide offer a framework for researchers to investigate the effects of this compound in various biological systems. Further research into the in vivo efficacy, safety, and delivery of this compound and its analogs will be crucial for translating its regenerative potential into clinical applications.

References

- 1. Cardiac cell proliferation assessed by EdU, a novel analysis of cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-radioactive LATS in vitro Kinase Assay [bio-protocol.org]

- 4. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

The Discovery and Development of TDI-011536: A Potent Lats Kinase Inhibitor for Regenerative Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-011536 has emerged as a promising small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), key components of the Hippo signaling pathway. This pathway plays a crucial role in regulating organ size, tissue homeostasis, and regeneration. By inhibiting Lats kinases, this compound promotes the nuclear translocation and activation of the transcriptional co-activators Yap and Taz, leading to cell proliferation and tissue regeneration. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: Targeting the Hippo Pathway for Regeneration

The Hippo signaling pathway is a critical regulator of cell proliferation, apoptosis, and organ size.[1] In mammals, the core of this pathway consists of a kinase cascade where MST1/2 kinases phosphorylate and activate Lats1/2 kinases.[2] Activated Lats1/2, in turn, phosphorylate the transcriptional co-activators Yap and Taz, leading to their cytoplasmic sequestration and degradation.[3] This effectively puts a brake on cell proliferation.

Inhibition of the Lats kinases presents a therapeutic strategy to promote tissue regeneration by "releasing the brakes" on cell division. The initial discovery of a small molecule Lats inhibitor, TRULI, demonstrated the potential of this approach.[4] However, TRULI exhibited modest cellular potency and poor metabolic stability.[4] This led to a medicinal chemistry campaign to develop improved analogs, culminating in the discovery of this compound.[4]

The Discovery of this compound: An Improved Lats Kinase Inhibitor

This compound was developed through a systematic chemical modification of the initial lead compound, TRULI. The goal was to enhance potency, metabolic stability, and aqueous solubility. The key structural modification involved the introduction of a hydroxyl group to a 4-methyl substituent on the thiazolidine-2-imine core of the parent molecule.[5] This modification resulted in a significant improvement in cellular potency and overall drug-like properties.[4]

Mechanism of Action: Inhibition of Lats Kinases and Activation of Yap

This compound functions as a potent and selective ATP-competitive inhibitor of Lats1 and Lats2 kinases.[6] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of Yap and Taz.[3] This allows Yap and Taz to translocate to the nucleus, where they bind to TEAD transcription factors and initiate a transcriptional program that promotes cell proliferation and tissue growth.[7]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo activities.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Metric | Value | Reference |

| Biochemical Assay | Lats Kinases | IC50 | 0.76 nM (at 2 mM ATP) | [6] |

| Cell-based Assay | Yap Phosphorylation (HEK293A cells) | EC50 | 10 nM | [6] |

Table 2: In Vivo Efficacy of this compound in Mice

| Organ | Dosage (Intraperitoneal) | Time Point | Effect on Yap Phosphorylation | Reference |

| Liver | 200 mg/kg | 2 hours | Significant reduction | [4] |

| Heart | 200 mg/kg | 2 hours | Significant reduction | [4] |

| Skin | 200 mg/kg | 2 hours | Significant reduction | [4] |

| Liver | 100 mg/kg | 4 hours | Sustained reduction | [4] |

| Heart | 100 mg/kg | 4 hours | Sustained reduction | [4] |

| Skin | 100 mg/kg | 4 hours | Partial recovery | [4] |

| All | 50 mg/kg | 4 hours | Recovery to baseline | [4] |

Table 3: Efficacy of this compound in Human Retinal Organoids

| Compound | Concentration | Duration | Effect on Yap Phosphorylation | Effect on Müller Glia Proliferation | Reference |

| TRULI | 10 µM | 24 hours | ~30% reduction | ~5-fold increase (after 5 days) | [5] |

| This compound | 3 µM | 24 hours | ~80% reduction | ~10-fold increase (after 5 days) | [5] |

Experimental Protocols: Key Methodologies

This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.

Lats Kinase Activity Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on Lats kinase activity.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or a filter-based radiometric assay is used to quantify the phosphorylation of a model substrate by recombinant Lats1 or Lats2 kinase.

-

Protocol Outline:

-

Recombinant human Lats1 or Lats2 kinase is incubated with the test compound (this compound) at various concentrations in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP (e.g., 2 mM) and a suitable substrate (e.g., a synthetic peptide or recombinant Yap).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the level of substrate phosphorylation is quantified. In a radiometric assay, this involves capturing the radiolabeled phosphate on a filter and measuring radioactivity. In a TR-FRET assay, a phosphorylation-specific antibody labeled with a fluorescent probe is used.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Yap Phosphorylation Assay (Cell-based)

This assay determines the cellular potency of this compound in inhibiting the Hippo pathway.

-

Principle: Western blotting is used to measure the ratio of phosphorylated Yap (p-Yap) to total Yap (t-Yap) in cells treated with this compound.

-

Protocol Outline:

-

HEK293A cells are seeded in multi-well plates and cultured overnight.

-

Cells are treated with a serial dilution of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for p-Yap (e.g., at Ser127) and t-Yap. A loading control antibody (e.g., GAPDH) is also used.

-

After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The band intensities are quantified, and the ratio of p-Yap to t-Yap is calculated.

-

EC50 values are determined from the dose-response curve.

-

Human Retinal Organoid Proliferation Assay

This assay assesses the ability of this compound to induce proliferation in a complex, three-dimensional tissue model.

-

Principle: 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, is incorporated into the DNA of proliferating cells in human retinal organoids. EdU-positive cells are then visualized and quantified.

-

Protocol Outline:

-

Human induced pluripotent stem cells (hiPSCs) are differentiated into retinal organoids using established protocols.

-

Mature retinal organoids are treated with this compound or vehicle (DMSO) in the culture medium.

-

EdU is added to the culture medium for a defined period (e.g., the last 24 hours of a 5-day treatment).

-

Organoids are fixed, cryoprotected, and sectioned.

-

The incorporated EdU is detected using a click chemistry-based fluorescent labeling kit.

-

Sections are co-stained with antibodies against cell-type-specific markers (e.g., Sox9 for Müller glia) and a nuclear counterstain (e.g., DAPI).

-

Images are acquired using a fluorescence microscope.

-

The number of EdU-positive and marker-positive cells is quantified to determine the proliferation rate of specific cell types.

-

Mouse Model of Cardiac Cryoinjury and In Vivo Efficacy

This model evaluates the in vivo efficacy of this compound in promoting cardiomyocyte proliferation and cardiac repair.

-

Principle: A localized cryoinjury is created on the left ventricle of the mouse heart to induce damage. The effect of systemic this compound administration on cardiomyocyte proliferation in the injured heart is then assessed.

-

Protocol Outline:

-

Adult mice are anesthetized, and the heart is exposed through a thoracotomy.

-

A cryoprobe pre-chilled in liquid nitrogen is applied to the surface of the left ventricle for a few seconds to create a cryoinjury.

-

The chest is closed, and the animal is allowed to recover.

-

Mice are treated with intraperitoneal injections of this compound (e.g., 100 mg/kg) or vehicle daily for a specified period (e.g., 3 days).

-

EdU is administered to the mice to label proliferating cells.

-

At the end of the treatment period, the hearts are harvested, fixed, and processed for histological analysis.

-

Heart sections are stained for EdU incorporation and with antibodies against cardiomyocyte markers (e.g., troponin I).

-

The number of EdU-positive cardiomyocytes is quantified to assess the extent of proliferation.

-

Conclusion and Future Directions

This compound is a potent and specific Lats kinase inhibitor with demonstrated efficacy in promoting cell proliferation in both in vitro and in vivo models. Its improved pharmacological properties over the parent compound, TRULI, make it a valuable tool for studying the role of the Hippo pathway in tissue regeneration and a potential therapeutic candidate for regenerative medicine.

Future research will likely focus on further optimizing the delivery and safety profile of this compound for specific clinical applications. Investigating its efficacy in a broader range of preclinical models of disease and injury will be crucial in translating this promising compound from the laboratory to the clinic. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the exciting field of regenerative medicine.

References

- 1. Measuring the Kinase Activities of the LATS/NDR Protein Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A look into retinal organoids: methods, analytical techniques, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]

- 7. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TDI-011536 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-011536 is a potent and specific small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), key components of the Hippo signaling pathway.[1][2][3] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. By inhibiting Lats kinases, this compound prevents the phosphorylation of the transcriptional co-activator Yes-associated protein (Yap), leading to its nuclear translocation and the activation of pro-proliferative gene expression.[2][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture to study Hippo pathway inhibition and induce cellular proliferation.

Mechanism of Action